molecular formula C22H22FN3O3 B8541972 1-Benzyl-6-fluoro-7-(4-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Benzyl-6-fluoro-7-(4-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B8541972
M. Wt: 395.4 g/mol
InChI Key: HDZKGPKPGNYKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04292317

Procedure details

1.65 g (0.005 mol) of 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, 2.5 cm3 of 1-methylpiperazine and 12 cm3 of pyridine were heated under reflux for 9 hours. The reaction product was isolated as indicated in Example 35 and purified by recrystallisation from methylcellosolve (20 cm3). 1 g of 1-benzyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, m.p. 266° C., was obtained.
Name
1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:19])=[C:15](Cl)[CH:16]=2)[C:11](=[O:20])[C:10]([C:21]([OH:23])=[O:22])=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>N1C=CC=CC=1>[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:19])=[C:15]([N:28]3[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]3)[CH:16]=2)[C:11](=[O:20])[C:10]([C:21]([OH:23])=[O:22])=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
1.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
12 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The reaction product was isolated
CUSTOM
Type
CUSTOM
Details
purified by recrystallisation from methylcellosolve (20 cm3)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)C)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.